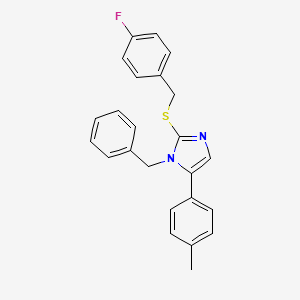

1-benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2S/c1-18-7-11-21(12-8-18)23-15-26-24(27(23)16-19-5-3-2-4-6-19)28-17-20-9-13-22(25)14-10-20/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEANNWFEJVPXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.

Thioether formation:

Attachment of the p-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction using p-tolyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1-benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the benzyl, fluorobenzyl, and p-tolyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties/Activities | Reference |

|---|---|---|---|---|

| 1-Benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole (Target Compound) | 1: Benzyl; 2: (4-Fluorobenzyl)thio; 5: p-Tolyl | 423.4* | Hypothesized TGR5 agonism, corrosion inhibition potential | |

| 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) | 1: 4-Fluorobenzyl; 2: Ethylthio; 5: Formyl | 278.3 | Intermediate for dihydropyridine synthesis; IR: 1661 cm⁻¹ (C=O) | |

| 2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole | 1: 4-Fluorophenyl; 2: (4-Fluorobenzyl)thio; 5: 3-Nitrophenyl | 423.4 | Higher polarity due to nitro group; Smiles: O=N+c1cccc(-c2cnc(SCc3ccc(F)cc3)n2-c2ccc(F)cc2)c1 | |

| 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | 2: 4-Chlorophenyl; 1,4,5: Phenyl | 393.9 | Corrosion inhibition efficiency: 92% (0.5 M H₂SO₄) | |

| 1,4,5-Triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3) | 2: p-Tolyl; 1,4,5: Phenyl | 374.5 | Corrosion inhibition efficiency: 88% (0.5 M H₂SO₄) |

*Calculated based on molecular formula C₂₄H₂₀F₂N₂S.

Key Findings from Comparative Studies

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine in the 4-fluorobenzylthio group enhances metabolic stability and binding affinity compared to non-halogenated analogs (e.g., ethylthio in 4b) . Nitro groups (e.g., in the 3-nitrophenyl analog) increase polarity and may reduce bioavailability but improve electrostatic interactions in target binding .

- Corrosion Inhibition :

- Synthetic Flexibility :

- The p-tolyl group in the target compound offers synthetic versatility, as seen in derivatives like 5-(2-(4-methylphenyl)-2-oxo-ethylthio)-4H-triazoles, which are optimized for antihypertensive activity .

Biological Activity

1-benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.45 g/mol. The presence of the imidazole ring contributes to its biological activity, particularly in enzyme interactions and receptor modulation.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and thio derivatives with imidazole precursors. The process often utilizes solvents like acetone under controlled conditions to yield the desired product with high purity.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the benzyl group can enhance antibacterial efficacy against various strains of bacteria, including resistant types. The compound's ability to disrupt bacterial cell membranes is hypothesized as a mechanism of action.

Anticancer Properties

The compound has shown promise in anticancer assays. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

GABA-A Receptor Modulation

Recent studies have identified imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. The structural features of this compound suggest it may enhance the receptor's response to GABA, potentially offering therapeutic benefits in anxiety and seizure disorders.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Antimicrobial Efficacy : A comparative study assessed various imidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the fluorinated derivative exhibited superior activity, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated counterparts.

- Cancer Cell Apoptosis : In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including Annexin V positivity and increased levels of cleaved PARP.

- GABA-A Receptor Studies : Molecular docking studies revealed that the compound binds effectively at the GABA-A receptor's allosteric site, enhancing receptor activation when co-administered with GABA.

Research Findings Summary Table

Q & A

Q. Key Factors :

- Catalysts : Acidic catalysts (e.g., p-TSA) improve cyclization efficiency but may require neutralization to prevent side reactions .

- Solvent choice : DMF enhances solubility but can lead to byproducts if temperatures exceed 100°C; ethanol or THF may reduce side reactions .

- Yield optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) are critical for maximizing yield (typically 70–85%) .

How can researchers resolve discrepancies in reported biological activities of structurally similar imidazole derivatives?

Advanced Research Question

Discrepancies often arise from:

- Varied assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can alter potency measurements .

- Structural nuances : Subtle substitutions (e.g., para-fluorine vs. para-methyl groups) drastically affect target binding. For example, fluorobenzyl thioethers enhance lipophilicity and membrane permeability compared to non-fluorinated analogs .

Q. Methodological Solutions :

- Standardized assays : Use positive controls (e.g., known TGR5 agonists in ) to calibrate activity measurements.

- Computational modeling : Perform docking studies to predict binding interactions and rationalize activity differences .

What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

Basic Research Question

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups. Key signals:

- Aromatic protons (δ 7.1–7.4 ppm for benzyl and p-tolyl groups).

- Thioether SCH2 (δ 3.8–4.1 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- IR : Validate thioether (C-S stretch at ~650 cm⁻¹) and imidazole ring (N-H bend at ~1550 cm⁻¹) .

Q. Advanced Validation :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for graphical representation of crystal packing .

How can researchers optimize the compound’s metabolic stability for in vivo studies?

Advanced Research Question

- Structural modifications :

- Replace labile thioethers with sulfones or sulfoxides to reduce oxidative degradation .

- Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to slow CYP450-mediated metabolism .

- In vitro assays :

- Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .

- CYP inhibition assays to identify metabolic liabilities .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s analogs?

Advanced Research Question

- Systematic substitution : Synthesize derivatives with:

- Biological profiling :

- Measure IC50 values against target receptors (e.g., TGR5 in ) and correlate with physicochemical properties (logP, polar surface area).

- Use QSAR models to predict activity trends and guide synthesis .

How should researchers address low crystallinity in X-ray diffraction studies of this compound?

Advanced Research Question

- Crystallization optimization :

- Data refinement :

What in vitro models are appropriate for evaluating the compound’s antimicrobial potential?

Basic Research Question

- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) with standardized MIC assays .

- Fungal assays : C. albicans in RPMI-1640 medium with fluconazole as a control .

- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

How can computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET prediction : Use SwissADME or ADMETlab to estimate:

- Blood-brain barrier permeability (logBB < 0.3 suggests limited CNS penetration).

- CYP2D6/3A4 substrate likelihood .

- Molecular dynamics (MD) : Simulate binding to target proteins (e.g., TGR5) over 100 ns trajectories to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.